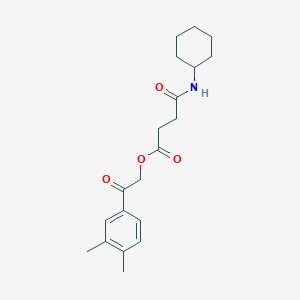![molecular formula C18H19BrN4O B5070507 3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile, commonly known as BrPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. BrPA is a small molecule that targets cancer cells specifically, making it a promising candidate for cancer therapy.
Mecanismo De Acción
BrPA works by inhibiting the enzyme hexokinase, which is responsible for the first step in the glycolysis pathway. By inhibiting hexokinase, BrPA disrupts the energy metabolism of cancer cells, leading to their death. This mechanism of action is unique to cancer cells, as healthy cells have alternative energy pathways that are not affected by BrPA.
Biochemical and Physiological Effects:
BrPA has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. BrPA has also been shown to reduce the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BrPA is its specificity for cancer cells, making it a promising candidate for cancer therapy. However, BrPA has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of BrPA for cancer therapy.
Direcciones Futuras
Future research on BrPA should focus on optimizing its stability and solubility, as well as determining the optimal dosage and administration for cancer therapy. Additionally, more studies are needed to determine the long-term effects of BrPA on healthy cells and to investigate its potential use in combination with other cancer treatments. Overall, BrPA shows great promise as a cancer treatment, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of BrPA involves the reaction of 3-(3-bromophenyl)-1H-pyrazole with piperidine-1-carboxylic acid, followed by the addition of propionitrile. The resulting product is purified using column chromatography to obtain pure BrPA.
Aplicaciones Científicas De Investigación
BrPA has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BrPA works by disrupting the energy metabolism of cancer cells, leading to their death. This mechanism of action makes BrPA a promising candidate for cancer therapy, as it targets cancer cells specifically, leaving healthy cells unharmed.
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-7-4-6-14(12-15)17-16(13-23(21-17)11-5-8-20)18(24)22-9-2-1-3-10-22/h4,6-7,12-13H,1-3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFPCPFRWMBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
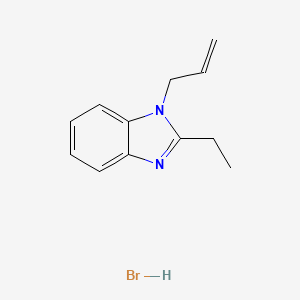
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
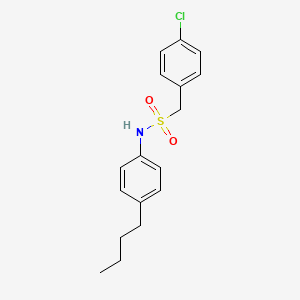
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
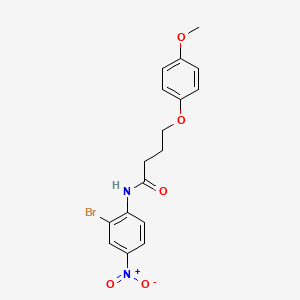
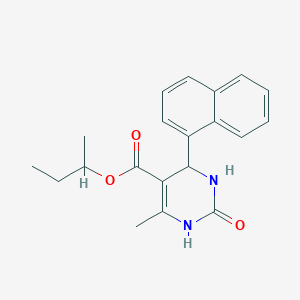
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
